molecular formula C7H12N2O B2865645 (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine CAS No. 680223-72-7

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine

Cat. No.: B2865645
CAS No.: 680223-72-7
M. Wt: 140.186
InChI Key: WVOXJBSAWSCZLL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a cyanoethylating agent. One common method is the nucleophilic substitution reaction where the hydroxyl group of a pyrrolidine derivative reacts with 2-cyanoethyl bromide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or chiral starting materials can ensure the production of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyanoethyl group can act as a nucleophile or electrophile, participating in various chemical reactions. The hydroxyl group can form hydrogen bonds, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. Its chirality adds another layer of complexity, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

IUPAC Name

3-[(3S)-3-hydroxypyrrolidin-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-2,4-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOXJBSAWSCZLL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.